5-Chloro-5'-deoxyuridine
Description
5-Chloro-5'-deoxyuridine is a halogenated nucleoside analog characterized by a chlorine substituent at the 5-position of the uracil base and a deoxygenated hydroxyl group at the 5'-position of the ribose moiety. Its molecular formula is C₉H₁₁ClN₂O₅, with a molecular weight of 262.65 g/mol . Structurally, it resembles thymidine but differs in halogenation and sugar modification. This compound is primarily utilized as an intermediate in synthesizing other therapeutic nucleosides, such as 5'-deoxy-5-fluorouridine, which is investigated for anticancer applications .
Properties
Molecular Formula |
C₉H₁₁ClN₂O₅ |
|---|---|
Molecular Weight |
262.65 |
Synonyms |
5’-Deoxy-5-chlorouridine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The activity of 5-substituted deoxyuridine derivatives is influenced by the halogen type, sugar modifications, and metabolic stability. Below is a comparative analysis with key analogs:
Antiviral Activity
- Halogen Effects : The antiviral potency of 5-halogenated deoxyuridines correlates with halogen size and electronegativity. For example, 5-iodo-2'-deoxyuridine (IDU) exhibits stronger anti-HSV activity than 5-chloro-2'-deoxyuridine due to iodine’s larger atomic radius, which enhances DNA distortion and viral polymerase misincorporation . However, 5-chloro-6-azido-2'-deoxyuridine derivatives demonstrate broad-spectrum activity against herpesviruses (HSV-1, HSV-2, HCMV, VZV), suggesting that additional functional groups (e.g., azido) can compensate for chlorine’s smaller size .
- Dosage Requirements: In HSV-1 inhibition, 5-iodo-5'-amino-2',5'-dideoxyuridine requires ~100× higher concentrations than IDU to achieve comparable antiviral effects, highlighting the importance of the 5'-hydroxyl group for metabolic activation .
Enzyme Interactions
- Thymidine Kinase (TK) Sensitivity : Halogenated deoxyuridines rely on viral TK for phosphorylation. 5-Chloro-2'-deoxyuridine and its analogs show reduced affinity for TK compared to IDU, necessitating higher doses for therapeutic efficacy .
Cytotoxicity and Resistance
- Toxicity Profile : Chlorinated derivatives generally exhibit lower cytotoxicity than IDU or FdUrd. For instance, This compound ’s prodrugs show reduced myelosuppression compared to 5-fluoro analogs, making them safer for prolonged use .
- Resistance Mechanisms: Tumor cells lacking TK are resistant to 5-iodo-2'-deoxyuridine and 5-chloro-2'-deoxyuridine but remain sensitive to non-TK-dependent analogs like 2',3'-dehydro-5-fluoro-2'-deoxyuridine .
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